1-Bromo-3-(1-chloroethyl)benzene

Description

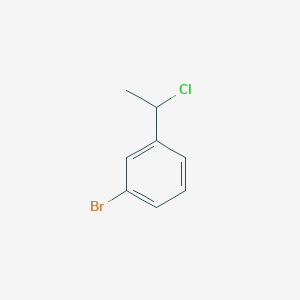

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXGNMHKGZFHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606059 | |

| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-76-3 | |

| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1 Bromo 3 1 Chloroethyl Benzene

Reactivity of the Aryl Halide Moiety

The bromine atom attached to the benzene (B151609) ring is characteristic of an aryl halide. Generally, aryl halides are less reactive towards nucleophilic substitution than alkyl halides due to the strength of the sp² carbon-halogen bond and the steric hindrance of the aromatic ring. However, under specific conditions, they can undergo substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org

The rate of SNAr reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), at positions ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jomasterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer complex intermediate through resonance, lowering the activation energy of the first, rate-determining step. libretexts.orgmasterorganicchemistry.com

In the case of 1-bromo-3-(1-chloroethyl)benzene, the substituents present are a bromine atom and a 1-chloroethyl group.

Bromine: While a halogen, it is only a weak deactivator and does not provide the strong electron-withdrawing character necessary to significantly activate the ring for SNAr.

1-Chloroethyl Group: This group is located meta to the bromine atom. Substituents in the meta position have a much smaller effect on the reaction rate because they cannot directly delocalize the negative charge of the Meisenheimer intermediate via resonance. philadelphia.edu.jo

Therefore, this compound is generally unreactive towards the addition-elimination SNAr mechanism under standard conditions. For a reaction to occur, forcing conditions such as very high temperatures and pressures would be required. libretexts.orglibretexts.org

An alternative pathway for nucleophilic aromatic substitution, particularly for unactivated aryl halides, involves a highly reactive intermediate known as benzyne (B1209423) (or an aryne). libretexts.orgfiveable.memasterorganicchemistry.com This mechanism proceeds through an elimination-addition sequence and is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.org

The mechanism involves two main steps:

Elimination: The strong base abstracts a proton from a carbon atom adjacent (ortho) to the bromine leaving group. This is followed by the elimination of the bromide ion, forming a transient and highly strained benzyne intermediate which contains a formal triple bond within the aromatic ring. libretexts.orgmasterorganicchemistry.com For this compound, proton abstraction can occur at either the C-2 or C-4 position, leading to two possible benzyne intermediates.

Addition: The nucleophile (e.g., the amide ion, NH₂⁻) then rapidly attacks either carbon of the benzyne "triple bond." Subsequent protonation from the solvent (e.g., ammonia) yields the final substituted product. libretexts.orglibretexts.org

Because the nucleophile can attack at two different positions on the unsymmetrical benzyne intermediates, a mixture of products is often formed. masterorganicchemistry.com For example, the reaction of 4-chlorotoluene (B122035) under these conditions yields a mixture of meta- and para-substituted products. libretexts.org Similarly, this compound would be expected to produce a mixture of isomeric amino-substituted products.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.memsu.edu The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org

The substituents already present on the ring determine the rate and regioselectivity (position of the new substituent) of the reaction. In this compound, we must consider the directing effects of both the bromo and the chloroethyl groups.

Bromo Group: Halogens are deactivating groups, meaning they make the ring less reactive towards EAS than benzene itself. However, they are ortho, para-directors because they can stabilize the arenium ion intermediate through resonance.

Alkyl Group (1-chloroethyl): Alkyl groups are typically activating, ortho, para-directors. However, the presence of an electronegative chlorine on the benzylic carbon introduces an inductive electron-withdrawing effect, which reduces the activating nature of the group. Nevertheless, it is still considered an ortho, para-director.

The incoming electrophile will be directed to the positions most activated by both groups. The table below summarizes the directing effects on the available positions (C2, C4, C5, C6) for an incoming electrophile (E⁺).

| Position | Effect of Bromo (at C1) | Effect of Chloroethyl (at C3) | Combined Effect |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Activated, Sterically Hindered |

| C4 | Para (Activating) | Ortho (Activating) | Strongly Activated |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Strongly Deactivated |

| C6 | Ortho (Activating) | Para (Activating) | Strongly Activated |

Based on these combined effects, electrophilic substitution is most likely to occur at positions C4 and C6, and to a lesser extent at the more sterically hindered C2 position. Position C5 is strongly deactivated by both groups and is an unlikely site for substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Reactivity of the Halogenated Alkyl Side Chain

The 1-chloroethyl side chain features a chlorine atom attached to a benzylic carbon. The benzylic position is the sp³-hybridized carbon atom directly attached to a benzene ring. Benzylic halides are particularly reactive in nucleophilic substitution reactions and can proceed via either SN1 or SN2 mechanisms, depending on the reaction conditions. khanacademy.orgyoutube.comreddit.com

The benzylic carbon in this compound is a secondary, chiral center.

SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents. youtube.com Benzylic halides readily undergo SN1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. reddit.comyoutube.com

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com As a secondary halide, the benzylic center of this compound is susceptible to SN2 attack, although it is more sterically hindered than a primary halide. youtube.com

The choice between the SN1 and SN2 pathway at this benzylic center can be controlled by the reaction conditions.

| Factor | SN1 Conditions | SN2 Conditions |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization (attack from either face of planar carbocation) | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Nucleophilic Substitution Reactions (SN1/SN2) at the Chiral Benzylic Center

Stereochemical Outcomes and Racemization Considerations

The chiral center at the ethyl group of this compound introduces stereochemical aspects to its reactions. The benzylic position, being activated, can undergo nucleophilic substitution reactions. However, the specific stereochemical outcomes, such as retention, inversion, or racemization, are highly dependent on the reaction mechanism (S_N1 or S_N2) and the nature of the nucleophile and solvent. Reactions proceeding through a planar carbocation intermediate, characteristic of an S_N1 pathway, would be expected to lead to racemization. Conversely, a concerted S_N2 mechanism would result in an inversion of stereochemistry. The presence of the bulky bromine atom and the chloroethyl group on the benzene ring can also sterically influence the approach of incoming reagents, potentially favoring certain stereochemical outcomes.

Elimination Reactions to Form Styrenyl Derivatives

The presence of a hydrogen atom on the carbon adjacent to the chloroethyl group allows for elimination reactions, typically under basic conditions, to yield 1-bromo-3-vinylbenzene. This reaction proceeds via an E2 mechanism, where a base abstracts a proton, and the chloride ion is simultaneously expelled, leading to the formation of a double bond. The regioselectivity of this elimination is dictated by Zaitsev's rule, which favors the formation of the more substituted alkene. However, in this case, only one styrenyl product is possible. The reaction conditions, such as the strength and steric bulk of the base, can influence the efficiency of the elimination process.

Radical Reactions and Benzylic Radical Intermediates

The benzylic C-H bond in this compound is weaker than a typical sp³ C-H bond due to the resonance stabilization of the resulting benzylic radical. lumenlearning.com This makes the compound susceptible to radical reactions, particularly at the benzylic position. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively replace the benzylic hydrogen with a bromine atom. libretexts.org This proceeds via a radical chain mechanism where the benzylic radical is a key intermediate. libretexts.org The stability of this radical is enhanced by the delocalization of the unpaired electron into the aromatic ring. lumenlearning.com

Transformative Reactions of this compound

Reduction of Halogens (Aryl and Alkyl)

The bromine and chlorine atoms in this compound can be reduced through various methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can lead to the removal of both the aryl bromine and the alkyl chlorine, although the aryl halogen is generally more reactive under these conditions. Other reducing agents, such as those used in metal-ammonia reductions (Birch reduction), could potentially be employed, though selectivity between the two different halogen atoms would be a key consideration.

Oxidation Reactions on the Alkyl Side Chain

The alkyl side chain of this compound can be oxidized. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, yielding 3-bromobenzoic acid. lumenlearning.comlibretexts.org This reaction proceeds as long as there is at least one benzylic hydrogen present. lumenlearning.comlibretexts.org The reaction mechanism is complex but is thought to involve the initial formation of a benzylic radical. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl Halides

The aryl bromide in this compound is a suitable handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is highly versatile and tolerant of many functional groups, allowing for the synthesis of a wide range of biaryl compounds. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is highly efficient for the formation of arylalkynes. libretexts.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. wikipedia.org The reaction is generally carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Table of Reaction Parameters

Table of Mentioned Compounds

Functional Group Interconversions for Derivative Synthesis

The bifunctional nature of this compound, featuring both an aryl bromide and a benzylic chloride, presents a versatile scaffold for the synthesis of a diverse range of derivatives. The distinct electronic and steric environments of the two halogen atoms allow for selective functionalization through various reaction pathways. This differential reactivity is a key asset in multistep organic synthesis, enabling the sequential introduction of different molecular fragments.

The primary modes of functional group interconversion for this compound involve nucleophilic substitution at the benzylic chloride and transition-metal-catalyzed cross-coupling reactions at the aryl bromide. The benzylic C-Cl bond is inherently more reactive towards nucleophilic attack than the more robust C-Br bond on the aromatic ring. This allows for selective displacement of the chloride under relatively mild conditions, leaving the bromide available for subsequent, more vigorous transformations.

Conversely, the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-carbon bonds. Research on analogous substrates, such as 1-bromo-3-(chloromethyl)benzene, demonstrates that highly selective cross-coupling at the C(sp²)-Br bond can be achieved with high efficiency, while preserving the benzylic chloride. nih.gov This selective transformation underscores the utility of such dihalogenated compounds in building complex molecular architectures. By choosing the appropriate reaction conditions, chemists can selectively target one position over the other, enabling a modular approach to derivative synthesis.

Research Findings on Selective Cross-Coupling

Detailed studies on the selective palladium-catalyzed Suzuki coupling of 1-bromo-3-(chloromethyl)benzene with various arylboronic acids highlight the synthetic potential applicable to this compound. The use of a specific catalyst system allows for the exclusive formation of a C(sp²)-C(sp²) bond, yielding biphenyl (B1667301) derivatives while the chloromethyl group remains untouched. nih.gov

The following table summarizes the results of these selective coupling reactions, demonstrating the high yields and tolerance for different electronic and steric properties on the coupling partner. nih.gov These findings are directly relevant and predictive for the reactivity of the 1-chloroethyl analogue.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-(Chloromethyl)-1,1'-biphenyl | 91 |

| 2 | p-Tolylboronic acid | 3-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |

| 3 | (4-Methoxyphenyl)boronic acid | 3-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 98 |

| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | 3-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 97 |

| 5 | (4-Chlorophenyl)boronic acid | 4'-Chloro-3-(chloromethyl)-1,1'-biphenyl | 94 |

| 6 | m-Tolylboronic acid | 3-(Chloromethyl)-3'-methyl-1,1'-biphenyl | 98 |

| 7 | (3-Chlorophenyl)boronic acid | 3'-Chloro-3-(chloromethyl)-1,1'-biphenyl | 73 |

| 8 | o-Tolylboronic acid | 3-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |

Reaction conditions: 1-bromo-3-(chloromethyl)benzene (0.30 mmol), arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), Cs₂CO₃ (2 equiv.), toluene/H₂O (10:1), 80 °C, 2 h. Data sourced from a study on the selective coupling of 1-bromo-3-(chloromethyl)benzene. nih.gov

Stereochemical Considerations in 1 Bromo 3 1 Chloroethyl Benzene

Chiral Center Identification and R/S Configuration Assignment

The chiral center in 1-bromo-3-(1-chloroethyl)benzene is the carbon atom of the ethyl group that is bonded to the chlorine atom and the benzene (B151609) ring. This carbon is a stereocenter because it is attached to four different substituent groups: a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH3), and a 3-bromophenyl group (-C6H4Br).

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group (in this case, hydrogen) points away from the viewer.

The assignment of priorities for the substituents on the chiral carbon of this compound is as follows:

Chlorine (Cl): Highest priority due to its highest atomic number (17).

3-Bromophenyl group (-C6H4Br): The carbon of the phenyl ring attached to the stereocenter has a higher priority than the carbon of the methyl group.

Methyl group (-CH3): The carbon of the methyl group has a lower priority than the phenyl ring carbon.

Hydrogen (H): Lowest priority due to its lowest atomic number (1).

If the sequence from the highest priority group to the third-highest priority group is clockwise, the configuration is assigned as 'R' (from the Latin rectus). If the sequence is counter-clockwise, the configuration is assigned as 'S' (from the Latin sinister).

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Priority | Group Attached to Chiral Center | Basis for Assignment |

| 1 | -Cl | Highest atomic number (17) |

| 2 | -C₆H₄Br (3-bromophenyl) | Carbon attached to Br, C, C |

| 3 | -CH₃ (methyl) | Carbon attached to H, H, H |

| 4 | -H | Lowest atomic number (1) |

Enantioselective Synthesis Strategies and Asymmetric Catalysis

The synthesis of a single enantiomer of this compound requires enantioselective methods. A common and effective strategy is the asymmetric reduction of the prochiral ketone precursor, 1-(3-bromophenyl)ethanone. This transformation can be achieved using a chiral reducing agent or, more commonly, a catalyst system that incorporates a chiral ligand.

Asymmetric transfer hydrogenation is a widely used technique for this purpose. In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a metal catalyst and a chiral ligand. For instance, ruthenium (Ru) or rhodium (Rh) complexes with chiral diamine or amino alcohol ligands are often employed. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol, 1-(3-bromophenyl)ethanol. This chiral alcohol can then be converted to the target chloro-derivative, this compound, typically through a reaction with a chlorinating agent like thionyl chloride, often with retention of configuration.

Another approach involves the use of chiral oxazaborolidine catalysts, as seen in the Corey-Bakshi-Shibata (CBS) reduction. This method uses a stoichiometric amount of a borane (B79455) reducing agent, with the enantioselectivity being controlled by the catalytic amount of the chiral oxazaborolidine.

The effectiveness of these methods is evaluated by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer in the product mixture. High ee values are crucial for applications where only one enantiomer is active or desired.

Diastereoselective Transformations and Product Mixtures

While this compound itself is chiral, it can undergo reactions that introduce a second chiral center into the molecule. In such cases, the transformation is subject to diastereoselectivity, meaning that one or more diastereomers may be formed in unequal amounts. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

For example, if the aromatic ring of this compound were to undergo an electrophilic addition reaction that creates a new stereocenter, the existing chiral center at the chloroethyl group would influence the stereochemical outcome of the reaction. The incoming reactant would approach the molecule from the less sterically hindered face, as directed by the conformation of the existing chiral center. This would result in the preferential formation of one diastereomer over the other.

The ratio of the resulting diastereomers (the diastereomeric ratio, or d.r.) is dependent on several factors, including the nature of the reactant, the reaction conditions (such as temperature and solvent), and the specific stereoisomer of the starting material. The analysis and separation of these diastereomeric mixtures are generally more straightforward than for enantiomers, as their different physical properties allow for separation by standard laboratory techniques like column chromatography or crystallization.

Chiral Resolution Techniques for Enantiomers

When an enantioselective synthesis is not employed, this compound is produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for obtaining enantiomerically pure samples.

One of the most powerful and widely used techniques for analytical and preparative scale separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) that are coated onto a silica (B1680970) support.

Another prevalent technique is classical resolution, which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. For instance, if the this compound were converted to a derivative containing a carboxylic acid group, this derivative could be reacted with a chiral amine like (R)-1-phenylethylamine. The resulting diastereomeric salts would have different solubilities, allowing one to be selectively crystallized and separated. After separation, the original enantiomer of the target compound can be recovered by removing the resolving agent.

Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another effective method for chiral separations, often offering faster separations and being more environmentally friendly than HPLC due to the use of supercritical carbon dioxide as the mobile phase.

Table 2: Summary of Chiral Resolution Techniques for this compound

| Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Choice of chiral stationary phase and mobile phase is critical. |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Requires a suitable functional group for salt formation and a readily available resolving agent. |

| Chiral SFC | Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase. | Offers fast separations and reduced solvent usage. |

An article on the spectroscopic and advanced analytical characterization of This compound cannot be generated at this time.

Following a comprehensive search of scientific databases and literature, specific experimental or theoretical spectroscopic data—including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the compound "this compound" is not publicly available.

To provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline, access to primary research findings and spectral data is essential. Without this foundational information, the generation of content for the specified sections and subsections is not possible.

Spectroscopic and Advanced Analytical Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

For 1-Bromo-3-(1-chloroethyl)benzene (C8H8BrCl), the mass spectrum exhibits a distinctive molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion [M]⁺.

The expected molecular ion peaks would appear at m/z values corresponding to the different isotopic combinations. The most abundant peak in the cluster would be for the ion containing the most common isotopes, [C₈H₈⁷⁹Br³⁵Cl]⁺. The presence of one bromine and one chlorine atom leads to significant M+2 and M+4 peaks, with a predictable intensity ratio of approximately 3:4:1. docbrown.infoyoutube.com

Electron ionization (EI) would likely induce specific fragmentation pathways. The primary fragmentation is the loss of a halogen atom or cleavage of the ethyl side chain. miamioh.edu A key fragmentation step involves the cleavage of the carbon-chlorine bond to lose a chlorine radical (•Cl), a process known as α-cleavage, leading to a stable benzylic carbocation. Another significant fragmentation would be the loss of the entire chloroethyl group.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.95706 |

| [M+Na]⁺ | 240.93900 |

| [M-H]⁻ | 216.94250 |

| [M+NH₄]⁺ | 235.98360 |

| [M+K]⁺ | 256.91294 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally labile compounds. A reverse-phase HPLC method is suitable for this compound. Development of such a method would typically involve a C18 stationary phase column. sielc.com

A common mobile phase would consist of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications where the eluent is analyzed by mass spectrometry (LC-MS), a volatile acid like formic acid would be used instead of phosphoric acid. sielc.comsielc.com The method can be scaled for preparative separation to isolate impurities.

Table 2: Exemplar HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Modifier | Phosphoric Acid or Formic Acid (for MS) |

| Detection | UV Detector (e.g., at 254 nm) |

Based on methods for structurally similar compounds. sielc.comsielc.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. This technique is effective for purity assessment and separation from volatile impurities or reactants. The analysis would typically employ a capillary column with a non-polar or semi-standard non-polar stationary phase. nih.gov The Kovats retention index, a measure of retention time relative to n-alkanes, can be used for compound identification. For the related compound 1-bromo-3-chlorobenzene, the standard non-polar Kovats retention index is 1090.1. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing structural information for peak identification.

The this compound molecule contains a chiral center at the carbon atom of the ethyl group that is bonded to the chlorine atom. This results in the existence of two non-superimposable mirror images, or enantiomers. gcms.cz Chiral chromatography is necessary to separate these enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. uma.es

This separation can be achieved using either chiral HPLC or chiral GC. Chiral GC often employs capillary columns with stationary phases containing derivatized cyclodextrins. gcms.cz For chiral HPLC, specialized columns with a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are used to achieve enantiomeric resolution. researchgate.net The choice of mobile phase, typically a mixture of alkanes and an alcohol like isopropanol (B130326), is critical for achieving separation. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and its energy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For 1-Bromo-3-(1-chloroethyl)benzene, which has a flexible ethyl side chain, this process is crucial.

Basis Set Effects and Computational Level Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the method used to approximate the Schrödinger equation, with popular choices including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The basis set is a set of mathematical functions used to build the molecular orbitals.

The selection of an appropriate basis set, such as the Pople-style basis sets (e.g., 6-311G++(d,p)) or correlation-consistent basis sets, is critical. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic structure of molecules containing halogens with their lone pairs and larger electron clouds. A systematic study would typically involve calculations with various basis sets and levels of theory to ensure the reliability of the results. Without specific studies on this compound, one can only refer to general practices in computational chemistry.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Electronic structure analysis provides a detailed picture of this arrangement.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. For this compound, the HOMO would likely be localized on the bromine-substituted benzene (B151609) ring, while the LUMO would be associated with the antibonding orbitals of the C-Cl or C-Br bonds. However, precise energy values and orbital visualizations are not available.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Value (eV) |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

Charge Distribution Analysis (e.g., Molecular Electrostatic Potential, Natural Population Analysis)

Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, negative regions would be expected around the electronegative bromine and chlorine atoms, while the hydrogen atoms would exhibit positive potential.

Natural Population Analysis (NPA) provides a method for calculating the atomic charges, giving a quantitative measure of the electron distribution. This would reveal the partial positive charge on the carbon atoms bonded to the halogens and the partial negative charges on the halogens themselves.

Chemical Reactivity Indices (e.g., Fukui Functions)

Fukui functions are reactivity descriptors derived from DFT that indicate the propensity of each atom in a molecule to accept or donate electrons. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

There are three main types of Fukui functions:

f+ : for nucleophilic attack (electron acceptance)

f- : for electrophilic attack (electron donation)

f0 : for radical attack

By calculating these indices for each atom in this compound, one could predict the most reactive sites with greater precision than from simple electronegativity arguments. For instance, the carbon atom attached to the chlorine is a likely site for nucleophilic attack. A hypothetical table of Fukui indices would provide quantitative values for these predictions.

| Atom | f+ | f- | f0 |

| C1 | Not Available | Not Available | Not Available |

| C2 | Not Available | Not Available | Not Available |

| ... | Not Available | Not Available | Not Available |

| Br | Not Available | Not Available | Not Available |

| Cl | Not Available | Not Available | Not Available |

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is vital for their identification and structural elucidation.

While specific theoretical studies on the vibrational spectra of this compound are not widely available, the principles of such simulations can be understood from studies on analogous compounds like 1-bromo-2-chlorobenzene (B145985) and 1-bromo-4-chlorobenzene. researchgate.netresearchgate.net For these molecules, researchers have successfully employed Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to calculate harmonic vibrational frequencies. researchgate.netresearchgate.net

These calculations provide optimized molecular geometries and predict the wavenumbers for various vibrational modes. researchgate.net The predicted spectra are then often scaled to correct for anharmonicity and to improve agreement with experimental FT-IR and FT-Raman data. researchgate.net For instance, in related substituted benzenes, the C-H and C-C stretching vibrations, as well as bending modes, are assigned based on their calculated potential energy distribution (PED). researchgate.net The substitution of hydrogen with halogens like bromine and chlorine causes predictable shifts in the vibrational frequencies of the benzene ring. researchgate.netmdpi.com

A hypothetical table of predicted dominant vibrational frequencies for this compound, based on typical ranges for similar compounds, is presented below.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-H bend (aliphatic) | 1465 - 1370 |

| C-Cl stretch | 800 - 600 |

| C-Br stretch | 600 - 500 |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. While specific computational studies for this compound are not documented in the searched literature, the methodology is well-established. Online databases and software can predict ¹H and ¹³C NMR spectra based on the chemical structure. nmrdb.org These predictions often use empirical data and algorithms that analyze the local electronic environment of each nucleus. nmrdb.org

For related compounds like 1-bromo-3-chlorobenzene, experimental ¹³C NMR data is available, which can serve as a benchmark for theoretical predictions. spectrabase.com Similarly, experimental ¹H NMR data for compounds like 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene and 1-bromo-3-iodobenzene (B1265593) provides reference points for the types of chemical shifts expected for the protons on the benzene ring and the ethyl side chain. orgsyn.orgchemicalbook.com

A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is shown below, based on computational prediction tools and data from similar structures.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH (ethyl group) | ~5.1 |

| CH₃ (ethyl group) | ~1.9 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~122 |

| C-CH(Cl)CH₃ | ~145 |

| CH (ethyl group) | ~55 |

| CH₃ (ethyl group) | ~25 |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, helping to understand reaction pathways and predict kinetics.

Although specific research on the reaction mechanisms of this compound is sparse, computational studies on similar reactions, such as the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, demonstrate the methodology. nih.gov Such studies use quantum chemical calculations to locate the geometries of reactants, products, and, crucially, the transition states that connect them. nih.gov

An Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified transition state correctly links the reactants and products on the potential energy surface. researchgate.net This analysis traces the reaction path downhill from the transition state, ensuring it leads to the expected energy minima. researchgate.net For reactions involving haloalkanes, these methods can elucidate mechanisms like nucleophilic substitution or elimination.

Following the identification of reaction pathways, computational chemistry can be used to determine their thermochemical and kinetic parameters. By calculating the energies of all stationary points (reactants, transition states, products), reaction enthalpies and activation energy barriers can be determined. nih.gov

For example, in the study of the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, the potential energy surface was explored to identify the most favorable reaction channels. nih.gov Based on the calculated energy barriers, rate constants can be predicted using methods like Transition State Theory (TST), often including corrections for quantum mechanical tunneling. nih.gov This allows for a theoretical assessment of the reaction rates at different temperatures, providing a detailed understanding of the reaction's dynamics. nih.gov

Non-Linear Optical (NLO) Properties and Molecular Polarizability

The interaction of molecules with light is fundamental to various optical technologies. Computational studies can predict the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. nih.gov

The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). These properties can be calculated using quantum chemical methods, often DFT, by subjecting the molecule to a theoretical external electric field. researchgate.net Studies on various organic molecules show that features like extended conjugation, the presence of donor-acceptor groups, and structural modifications can significantly enhance NLO properties. nih.gov

While specific NLO calculations for this compound were not found, data for related compounds and general principles suggest that as a substituted benzene, it will possess non-zero polarizability and hyperpolarizability. The presence of the bromo and chloroethyl groups breaks the centrosymmetry of the benzene ring, which is a prerequisite for a non-zero first hyperpolarizability (β), a key parameter for second-order NLO materials. nih.gov

The table below provides a hypothetical comparison of calculated polarizability and first hyperpolarizability for benzene and this compound, illustrating the expected effect of substitution.

| Compound | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Benzene | ~67 | 0 |

| This compound | > 67 | > 0 |

Research Applications and Future Directions

Strategic Intermediate in Complex Organic Synthesis

The true synthetic value of 1-bromo-3-(1-chloroethyl)benzene lies in its nature as a bifunctional building block. It possesses two key points of reactivity: an aryl bromide on the benzene (B151609) ring and a benzylic-type chloride on the ethyl side-chain. This duality allows for selective and sequential reactions, making it a versatile intermediate for constructing more complex molecular frameworks.

The aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In contrast, the 1-chloroethyl group is susceptible to nucleophilic substitution or elimination reactions. The ability to perform these transformations chemoselectively—reacting one site while leaving the other untouched—is crucial for multi-step syntheses.

Potential Transformations of this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| Aryl Bromide (C-Br) | Suzuki Coupling | Ar'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Aryl Bromide (C-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne |

| Aryl Bromide (C-Br) | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | Aryl-amine |

| 1-Chloroethyl (C-Cl) | Nucleophilic Substitution (Sₙ) | Nu⁻ (e.g., CN⁻, N₃⁻, OR⁻, SR⁻) | -CH(Nu)CH₃ |

| 1-Chloroethyl (C-Cl) | Elimination (E) | Strong, non-nucleophilic base (e.g., DBU) | Vinyl group (-CH=CH₂) |

The differential reactivity of the C(sp²)–Br and C(sp³)–Cl bonds allows for the stepwise elaboration of this compound into more complex and valuable chemical scaffolds. For instance, a palladium-catalyzed Suzuki coupling could be performed on the aryl bromide position first, leveraging the typically milder conditions required for this transformation compared to those needed for nucleophilic substitution at the chloroethyl group. The resulting biphenyl (B1667301) derivative, still containing the reactive chloroethyl handle, could then undergo a second reaction, such as substitution with a desired nucleophile. This stepwise approach provides a route to highly functionalized, non-symmetrical molecules that are sought after in fields like medicinal chemistry and materials science.

Halogenated aromatic compounds are pivotal in the synthesis of functional organic materials, including polymers and molecular electronics. This compound could serve as a monomer or a key intermediate in this context. The aryl bromide allows for its incorporation into polymer backbones via poly-condensation or cross-coupling polymerization reactions. Subsequently, the chloroethyl group on each monomer unit could be used for post-polymerization modification, allowing chemists to fine-tune the material's properties (e.g., solubility, thermal stability, or electronic characteristics) by introducing various functional groups.

Investigation of Halogen-Containing Motifs in Chemical Biology and Medicinal Chemistry (Synthesis Focus)

Halogen atoms are increasingly recognized as important elements in the design of modern pharmaceuticals. They can modulate a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. The presence of both bromine and chlorine in this compound makes it an attractive starting point for synthesizing novel, halogen-containing motifs for biological screening.

The synthesis-focused application in this area would involve using the compound as a scaffold. The chloroethyl group is a prime site for introducing moieties that can interact with biological targets. For example, displacement of the chloride with an amine or thiol could lead to new classes of compounds for screening. Studies have shown that compounds bearing both a bromo-aryl group and other functional substituents can exhibit enhanced biological activity. mdpi.com For example, the synthesis of certain antibacterial agents has revealed that molecules containing both bromo and chloro groups can be more potent than those with only chlorine. mdpi.com This highlights the potential of using this compound as a precursor to explore such structure-activity relationships.

Fundamental Studies on Reactivity, Selectivity, and Aromaticity in Halogenated Systems

The molecule provides an excellent platform for fundamental studies in physical organic chemistry, particularly concerning reactivity and chemoselectivity. The primary question is how to achieve selective reaction at one halogen site in the presence of the other. Aryl halides are generally much less reactive than alkyl halides in nucleophilic substitution reactions due to the higher strength of the C(sp²)-X bond and electronic repulsion from the pi-system. quora.comquora.com Conversely, aryl halides are the preferred substrates for oxidative addition in many transition-metal-catalyzed cross-couplings. vaia.com

This inherent difference in reactivity forms the basis for selectivity. A reaction could be designed to target the more labile C(sp³)-Cl bond using classic nucleophilic substitution conditions, while leaving the C(sp²)-Br bond intact for a subsequent cross-coupling reaction. Conversely, a palladium catalyst could selectively activate the C-Br bond, leaving the C-Cl bond untouched. Studying the precise conditions (catalyst, ligand, solvent, temperature) that govern this selectivity provides valuable data for synthetic chemists.

Comparative Properties of C-Br and C-Cl Bonds

| Property | Aryl C(sp²)-Br Bond | Alkyl C(sp³)-Cl Bond (Benzylic-type) |

|---|---|---|

| Typical Bond Dissociation Energy | ~335 kJ/mol | ~285 kJ/mol (for benzylic C-Cl) |

| Reactivity in Nucleophilic Substitution (Sₙ) | Very low (unreactive under standard conditions) | High (reactive via Sₙ1 or Sₙ2 mechanisms) |

| Reactivity in Pd-Catalyzed Cross-Coupling | High (common site for oxidative addition) | Low (generally not reactive) |

| Controlling Factor for Selectivity | Choice of reaction type (nucleophilic vs. organometallic) | Reaction conditions can favor substitution or elimination |

Emerging Methodologies for C-Halogen Bond Transformations

Modern synthetic chemistry is continuously developing new ways to form and break carbon-halogen bonds under milder and more selective conditions. Emerging methodologies like photocatalysis and electrochemistry offer powerful alternatives to traditional thermal methods. rsc.org These techniques generate highly reactive radical intermediates that can activate C-X bonds.

For a molecule like this compound, photocatalysis could enable transformations that are difficult to achieve otherwise. rsc.org For instance, by carefully selecting the photocatalyst and reaction conditions, it might be possible to selectively reduce either the C-Br or C-Cl bond, or to use the generated radical in subsequent bond-forming reactions. researchgate.net Such methods are at the forefront of organic synthesis and could unlock new, efficient pathways for the functionalization of this and other polyhalogenated compounds.

Environmental and Sustainability Aspects of Halogenated Organic Synthesis

The synthesis and use of halogenated organic compounds (HOCs) are associated with environmental concerns. Many HOCs are persistent in the environment due to the stability of the carbon-halogen bond and can bioaccumulate. chemistryworld.com While the specific environmental fate of this compound is not documented, its structure suggests it would be classified among these persistent compounds.

From a sustainability perspective, the focus is on developing greener synthetic routes. This includes the use of highly efficient catalytic methods that minimize waste and energy consumption. acs.org For example, using catalytic amounts of palladium for cross-coupling reactions is preferable to stoichiometric reagents. Furthermore, research into biocatalysis, where enzymes are used to perform chemical transformations, offers an environmentally friendly approach to the synthesis and degradation of halogenated compounds. nih.gov Oxidative dehalogenation by microbial enzymes, for instance, represents a potential pathway for the bioremediation of environments contaminated with HOCs. nih.gov Developing sustainable synthesis routes and understanding the environmental lifecycle of compounds like this compound are critical areas for future research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Bromo-3-(1-chloroethyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Halogenation : Start with a substituted benzene precursor (e.g., 1-chloroethylbenzene) and perform bromination using Br₂ with FeBr₃ as a catalyst. Monitor reaction progress via TLC or GC-MS to optimize bromine stoichiometry and reaction time .

- Optimization : Adjust reaction temperature (typically 0–25°C for controlled bromination) and solvent polarity (e.g., dichloromethane for better halogen solubility). Use inert atmospheres (N₂/Ar) to minimize side reactions like oxidation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Safety Protocol :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation of volatile vapors .

- Storage : Store in amber glass bottles at 2–8°C under inert gas to prevent decomposition. Avoid contact with strong oxidizers or reducing agents .

- Spill Management : Neutralize spills with activated carbon or vermiculite, and dispose as halogenated waste under EPA guidelines .

Q. How can researchers effectively purify this compound, and what solvent systems are optimal based on its solubility profile?

- Purification Strategies :

- Recrystallization : Use a hexane/ethyl acetate mixture (3:1 v/v) based on its moderate solubility (0.0442 g/L in water at 25°C) .

- Distillation : Employ fractional distillation under reduced pressure (bp ~204°C at 1 atm) to isolate the compound from high-boiling impurities .

Advanced Research Questions

Q. What analytical techniques are most suitable for characterizing the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR : Use ¹H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 4.5–5.0 ppm for CH₂Br/CH₂Cl groups) and ¹³C NMR to confirm substitution patterns .

- GC-MS : Monitor molecular ion peaks (m/z ~214 for C₈H₈BrCl) and fragmentation patterns to detect impurities like dehalogenated byproducts .

- XRD : Resolve crystal structures to verify steric effects of the chloroethyl and bromo substituents .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The bromine atom activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the chloroethyl group introduces steric hindrance, slowing down Suzuki-Miyaura couplings. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) to balance reactivity .

- Competing Pathways : Use DFT calculations to predict regioselectivity in Ullmann or Buchwald-Hartwig reactions, where the chloroethyl group may direct coupling to the meta position .

Q. What computational methods can predict the reaction pathways and stability of intermediates involving this compound?

- Computational Approaches :

- DFT Studies : Model transition states (e.g., B3LYP/6-31G*) to identify energy barriers for C-Br bond cleavage in elimination reactions .

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics and intermediate stabilization .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, solubility) of this compound across different studies?

- Data Validation :

- Reproducibility : Cross-check experimental conditions (e.g., atmospheric pressure for boiling point measurements). For solubility, use standardized shake-flask methods with HPLC quantification .

- Literature Comparison : Reconcile discrepancies by referencing authoritative datasets (e.g., CRC Handbook ) and verifying purity via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.